Isoarachidic acid

説明

18-Methylnonadecanoic acid has been reported in Chondrosia reniformis, Antirrhinum majus, and other organisms with data available.

特性

IUPAC Name |

18-methylnonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDAVJCKGYOYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402678 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-72-2 | |

| Record name | Isoarachidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Methylnonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Isoarachidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarachidic acid, systematically known as 18-methylnonadecanoic acid, is a C20 branched-chain saturated fatty acid. Unlike its straight-chain isomer, arachidic acid (n-eicosanoic acid), the presence of a terminal isopropyl group in isoarachidic acid introduces distinct physicochemical properties and metabolic behaviors. This guide provides a comprehensive overview of the structure, properties, analysis, and synthesis of isoarachidic acid, tailored for professionals in research and development.

Chemical Structure and Nomenclature

Isoarachidic acid is defined by a 20-carbon backbone with a methyl branch at the C-18 position. This terminal branching is a key structural feature that differentiates it from the linear arachidic acid.

Systematic and Common Names

-

Systematic IUPAC Name : 18-methylnonadecanoic acid[1]

-

Common Name : Isoarachidic acid[1]

-

Lipid Numbers : C20:0 iso

Molecular Formula and Weight

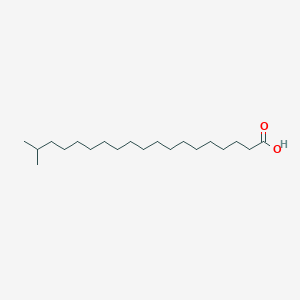

Structural Representation

The structure of isoarachidic acid consists of a 19-carbon chain (nonadecanoic acid) with a methyl group at the 18th carbon atom.

Diagram 1: Chemical Structure of Isoarachidic Acid

A 2D representation of Isoarachidic Acid (18-methylnonadecanoic acid).

Physicochemical Properties

The terminal isopropyl group in isoarachidic acid influences its physical properties, generally leading to a lower melting point compared to its straight-chain counterpart, arachidic acid. This is a common trait in iso-fatty acids due to the disruption in crystal lattice packing caused by the methyl branch.

| Property | Isoarachidic Acid (Predicted/Typical) | Arachidic Acid (Experimental) | Reference |

| Melting Point | Lower than arachidic acid | 75.4 °C | [2] |

| Boiling Point | Lower than arachidic acid | 328 °C | [2] |

| Solubility | Soluble in organic solvents (chloroform, ethanol, DMSO), sparingly soluble in neutral buffers. | Practically insoluble in water; soluble in hot absolute alcohol, benzene, chloroform, ether. | [2][3] |

| Appearance | White crystalline solid | White crystalline solid or flakes | [2] |

Spectroscopic Analysis for Structural Elucidation

For the purpose of structural identification and confirmation, several spectroscopic techniques are employed. While data for the free acid can be limited, analysis is often performed on its more volatile methyl ester derivative, methyl 18-methylnonadecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of a long-chain fatty acid like isoarachidic acid is characterized by several key signals. A broad singlet for the carboxylic acid proton (COOH) would appear far downfield (typically >10 ppm). A triplet at approximately 2.35 ppm corresponds to the α-methylene protons (-CH₂-COOH). A multiplet around 1.65 ppm is characteristic of the β-methylene protons. The bulk of the methylene protons in the long aliphatic chain will produce a large, overlapping signal around 1.2-1.4 ppm. The terminal isopropyl group will exhibit a multiplet for the single proton (-CH(CH₃)₂) and a doublet for the two equivalent methyl groups (-CH(CH₃)₂).

-

¹³C NMR : The carbon NMR spectrum provides a more detailed map of the carbon skeleton. The carbonyl carbon (C=O) will have a chemical shift around 180 ppm. The α- and β-carbons to the carbonyl group will appear at distinct chemical shifts. The long chain of methylene carbons will produce a series of closely spaced signals around 20-35 ppm. The carbons of the terminal isopropyl group will have characteristic chemical shifts that allow for unambiguous identification of the iso-branching. For methyl 18-methylnonadecanoate, a ¹³C NMR spectrum is publicly available.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of fatty acids, typically as their methyl esters.

-

Electron Ionization (EI-MS) : The EI mass spectrum of methyl 18-methylnonadecanoate will show a molecular ion peak (M⁺) at m/z 326. Characteristic fragment ions include those resulting from cleavage at the ester group and along the aliphatic chain. A prominent peak at m/z 74 is indicative of the McLafferty rearrangement of the methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of isoarachidic acid will display characteristic absorption bands for its functional groups.

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid dimer.

-

A strong C=O stretching band will be present around 1700 cm⁻¹.

-

C-H stretching vibrations from the aliphatic chain will appear just below 3000 cm⁻¹.

Synthesis of Isoarachidic Acid

The synthesis of long-chain iso-fatty acids can be achieved through various organic chemistry methodologies. A practical, gram-scale synthesis for a range of iso-fatty acids, which can be adapted for isoarachidic acid, has been described. This approach often involves the construction of the terminal isopropyl group and subsequent chain extension or modification.

Exemplary Synthetic Pathway

A representative synthesis for a C19 iso-fatty acid, which is structurally very similar to isoarachidic acid, starts from hexadecanolide.

Diagram 2: Synthetic Pathway to a C19 Iso-Fatty Acid

A generalized synthetic route to long-chain iso-fatty acids.

Detailed Experimental Protocol (Adapted from Adams et al.)

This protocol outlines the key steps for the synthesis of a long-chain iso-fatty acid. The specific reagents and conditions may require optimization for the synthesis of isoarachidic acid.

Step 1: Grignard Reaction to Form Tertiary Alcohol

-

Dissolve the starting lactone (e.g., hexadecanolide) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF dropwise to the cooled lactone solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol

-

Dissolve the crude tertiary alcohol in anhydrous dichloromethane (CH₂Cl₂).

-

Add triethylsilane (Et₃SiH) to the solution.

-

Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the reduced alkane intermediate.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the reduced alkane intermediate in a suitable solvent system, which may include acetic acid and water.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr).

-

Add the oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the reaction mixture.

-

Stir vigorously until the reaction is complete.

-

Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess permanganate, followed by acidification and extraction with an appropriate organic solvent.

-

Purify the final product, the iso-fatty acid, by recrystallization or column chromatography to obtain the pure isoarachidic acid.

Conclusion

Isoarachidic acid's unique structure, characterized by its terminal isopropyl group, imparts distinct properties that are of interest in various fields, including lipidomics, nutritional science, and industrial applications. A thorough understanding of its structure, physicochemical properties, and analytical signatures is crucial for researchers and developers working with this and other branched-chain fatty acids. The synthetic protocols outlined provide a foundation for obtaining this molecule for further study and application.

References

-

PubChem. Isoarachidic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Arachidonic acid. [Link]

-

PubChem. Methyl 18-methylnonadecanoate. National Center for Biotechnology Information. [Link]

- Adams, D. R., et al. A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products. Beilstein Journal of Organic Chemistry.

-

SpectraBase. Methyl 18-methylnonadecanoate. [Link]

- Lago, R. C. A., et al. Rapid preparation of fatty acid methyl esters. Journal of the American Oil Chemists' Society.

-

Wikipedia. Arachidic acid. [Link]

Sources

An In-depth Technical Guide to the Chemical Differences Between Isoarachidic Acid and Arachidic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipidomics and fatty acid research, the subtle yet significant distinctions between structural isomers can have profound implications for biological activity, physical properties, and analytical characterization. This guide provides a detailed technical exploration of two C20 saturated fatty acids: arachidic acid (n-icosanoic acid) and its branched-chain isomer, isoarachidic acid (18-methylnonadecanoic acid). As a senior application scientist, this document is designed to move beyond simple definitions, offering in-depth insights into the causal relationships between their structural differences and their respective chemical behaviors, analytical signatures, and potential applications. This resource is intended to be a self-validating system of protocols and data, grounded in authoritative references to support rigorous scientific inquiry.

Part 1: The Core Directive - Structural Isomerism and its Physicochemical Consequences

The fundamental difference between arachidic acid and isoarachidic acid lies in their carbon skeletons. Arachidic acid is a straight-chain (or normal) fatty acid, while isoarachidic acid possesses a methyl branch at the antepenultimate carbon (the iso position). This seemingly minor structural variance gives rise to significant differences in their physical and chemical properties.

Chemical Structure

-

Arachidic Acid (n-Icosanoic Acid): A 20-carbon, straight-chain saturated fatty acid.[1] Its chemical formula is CH₃(CH₂)₁₈COOH.[1]

-

Isoarachidic Acid (18-Methylnonadecanoic Acid): A 20-carbon saturated fatty acid with a methyl group on the 18th carbon.[2][3][4] Its chemical formula is (CH₃)₂CH(CH₂)₁₆COOH.[4][5]

dot

Caption: Chemical structures of Arachidic and Isoarachidic acid.

Physical Properties: A Comparative Analysis

The presence of the methyl branch in isoarachidic acid disrupts the orderly packing of the fatty acid molecules in the solid state that is possible with the linear structure of arachidic acid. This disruption in the crystal lattice directly impacts physical properties such as melting point.

| Property | Arachidic Acid | Isoarachidic Acid | Rationale for Difference |

| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₄₀O₂ | Isomers have the same molecular formula but different structural arrangements. |

| Molecular Weight | 312.53 g/mol | 312.53 g/mol | As isomers, they have identical molecular weights.[4] |

| Melting Point | 75.4 °C | Solid at room temperature; specific melting point not readily available in cited literature. The methyl ester, methyl 18-methylnonadecanoate, has a melting point of 37-40 °C.[6] | The methyl branch in isoarachidic acid disrupts the crystal lattice packing, generally leading to a lower melting point compared to its straight-chain counterpart. |

| Boiling Point | 328 °C | Not readily available in cited literature. The methyl ester, methyl nonadecanoate, has an estimated boiling point of 352.43°C.[6] | Branching can affect intermolecular forces, influencing the boiling point. |

| Solubility | Practically insoluble in water; soluble in ether. | Insoluble in water; soluble in nonpolar organic solvents like hexane and toluene. Sparingly soluble in polar aprotic solvents like acetone and DMSO.[7] | The long hydrophobic carbon chain in both molecules dictates their poor solubility in water and good solubility in nonpolar organic solvents. The principle of "like dissolves like" governs this behavior.[7] |

Part 2: Scientific Integrity & Logic - Analytical Differentiation

The structural isomerism of arachidic and isoarachidic acids necessitates sophisticated analytical techniques for their differentiation and quantification. This section details the primary methodologies employed, emphasizing the causality behind experimental choices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids, including the differentiation of branched-chain from straight-chain isomers.[7][8]

2.1.1 The Causality Behind Derivatization

Free fatty acids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is crucial to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[9] This is a self-validating step as it enables the compounds to be amenable to GC analysis.

2.1.2 Experimental Protocol: GC-MS Analysis of FAMEs

-

Sample Preparation and Lipid Extraction: Extract total lipids from the sample matrix using a standard method such as the Folch or Bligh-Dyer procedure.

-

Saponification and Methylation:

-

Saponify the extracted lipids using a methanolic base (e.g., 0.5 M KOH in methanol) to liberate the fatty acids.

-

Methylate the free fatty acids to their corresponding FAMEs using a reagent such as 14% boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification.

-

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-225ms or equivalent) is essential for separating branched-chain FAMEs from straight-chain FAMEs.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

2.1.3 Data Interpretation

-

Retention Time: Isoarachidic acid methyl ester will have a slightly shorter retention time than arachidic acid methyl ester on a polar GC column due to the methyl branch.

-

Mass Spectra: While both isomers will have the same molecular ion peak (M⁺) at m/z 326.6 for the methyl ester, their fragmentation patterns will differ.[10] The fragmentation of branched-chain fatty acid esters can yield characteristic ions that help in identifying the branch point.

dot

Caption: GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it invaluable for distinguishing between isomers.[2][11]

2.2.1 The Power of Chemical Shift and Coupling

The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in a molecule is unique, resulting in distinct chemical shifts in the NMR spectrum. The methyl branch in isoarachidic acid creates a unique set of signals that are absent in the spectrum of arachidic acid.

2.2.2 Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a pure sample of the fatty acid (or its methyl ester) in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Expected Signals for Arachidic Acid:

-

A triplet around 0.88 ppm corresponding to the terminal methyl group (CH₃).

-

A large multiplet around 1.25 ppm for the long chain of methylene groups ((CH₂)n).

-

A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid (α-CH₂).

-

-

Expected Differentiating Signals for Isoarachidic Acid:

-

A doublet around 0.86 ppm corresponding to the two methyl groups of the iso-propyl terminal.

-

A multiplet for the methine proton (-CH-) at the branch point.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a high-resolution ¹³C NMR spectrum.

-

The carbon atoms of the iso-propyl group in isoarachidic acid will give rise to unique signals that are not present in the spectrum of arachidic acid.

-

2.2.3 Spectroscopic Data Comparison

-

¹H NMR of Arachidic Acid: Shows a characteristic triplet for the terminal methyl group.[12][13][14]

-

¹³C NMR of Arachidic Acid: Exhibits a series of signals for the methylene carbons in the straight chain.[12][15]

-

Mass Spectrum of Arachidic Acid: The mass spectrum shows characteristic fragmentation patterns for a straight-chain fatty acid.[6]

-

Mass Spectrum of Methyl 18-methylnonadecanoate: The mass spectrum will show fragmentation patterns indicative of a branched-chain fatty acid methyl ester.[10]

dot

Caption: The logic behind NMR-based isomer differentiation.

Part 3: Applications and Significance

The structural differences between arachidic and isoarachidic acid also influence their biological roles and potential applications.

Arachidic Acid

Arachidic acid is a minor component of some vegetable oils, such as peanut oil.[1] It is used in the production of detergents, photographic materials, and lubricants.[1] In a biological context, diets rich in saturated fatty acids like arachidic acid have been associated with increased levels of serum low-density lipoproteins.

Isoarachidic Acid

Branched-chain fatty acids like isoarachidic acid are integral components of cell membranes in certain bacteria, where they influence membrane fluidity.[8] Their presence can be used as a biomarker in microbiological studies. While less studied than its straight-chain counterpart, isoarachidic acid and other branched-chain fatty acids are gaining interest for their roles in metabolic regulation and as potential biomarkers for various physiological and pathological states.[7] For instance, alterations in the profiles of branched-chain fatty acids are being investigated in the context of metabolic diseases.

Conclusion

The distinction between arachidic acid and isoarachidic acid serves as a compelling example of how subtle changes in molecular architecture can lead to significant differences in physicochemical properties and analytical behavior. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for accurate identification, characterization, and the elucidation of their respective biological functions. The methodologies and data presented in this guide provide a robust framework for the confident differentiation of these fatty acid isomers, thereby supporting advancements in lipid research and its diverse applications.

References

-

PubChem. (n.d.). Methyl 18-methylnonadecanoate. Retrieved from [Link]

-

PubChem. (n.d.). Eicosanoic Acid. Retrieved from [Link]

-

mzCloud. (2020). Arachidic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002212). Retrieved from [Link]

-

FooDB. (2010). Showing Compound Eicosanoic acid (FDB002927). Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

- Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091–1094.

-

NIST. (n.d.). Arachidonic acid. Retrieved from [Link]

-

PubChem. (n.d.). Arachidonic Acid. Retrieved from [Link]

-

Semantic Scholar. (2004). Determination of the fatty acid profile by 1H‐NMR spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. Retrieved from [Link]

-

ResearchGate. (2004). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. Retrieved from [Link]

-

NMPPDB. (n.d.). Arachidic acid. Retrieved from [Link]

-

PubChem. (n.d.). Isoarachidic acid. Retrieved from [Link]

Sources

- 1. Enhanced Anti-Bacterial Activity of Arachidonic Acid against the Cariogenic Bacterium Streptococcus mutans in Combination with Triclosan and Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 54725-53-0 CAS MSDS (Nonadecanoic acid, 18-oxo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. larodan.com [larodan.com]

- 4. Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Arachidonic acid metabolism and inflammatory biomarkers associated with exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl 18-methylnonadecanoate | C21H42O2 | CID 530340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl Pentadecanoate | C16H32O2 | CID 23518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pentadecanoic acid, methyl ester [webbook.nist.gov]

- 13. Identification and verification of biomarkers associated with arachidonic acid metabolism in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonadecanoic acid, methyl ester [webbook.nist.gov]

- 15. Arachidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

18-methylnonadecanoic acid natural sources

An In-Depth Technical Guide to 18-Methylnonadecanoic Acid: Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methylnonadecanoic acid, also known as isoarachidic acid, is a C20 iso-branched-chain fatty acid (BCFA) that has garnered increasing interest within the scientific community. As a Senior Application Scientist, this guide provides a comprehensive overview of 18-methylnonadecanoic acid, focusing on its natural occurrences, detailed methodologies for its extraction and analysis, and an exploration of its biological significance and biosynthetic origins. This document is intended to serve as a valuable resource for researchers investigating novel fatty acids for potential therapeutic applications.

Natural Sources of 18-Methylnonadecanoic Acid

18-Methylnonadecanoic acid is distributed across various biological kingdoms, from microbial life to marine invertebrates and terrestrial plants. While its presence is often in smaller quantities compared to straight-chain fatty acids, its consistent identification in specific organisms suggests distinct physiological roles.

Microbial Sources

Bacteria, particularly those within the phylum Actinobacteria, are significant producers of a diverse array of branched-chain fatty acids, including 18-methylnonadecanoic acid. These fatty acids are integral components of their cell membranes, influencing fluidity and environmental resilience.

-

Actinobacteria: Genera such as Mycobacterium and Streptomyces are well-documented sources of various methyl-branched fatty acids. The fatty acid profiles of these bacteria are often used for chemotaxonomic classification[1][2]. While specific quantitative data for 18-methylnonadecanoic acid is not always available, its presence is a characteristic feature of the complex lipid profiles of many actinomycetes. Marine actinobacteria associated with organisms like mussels have also been shown to produce a variety of saturated branched-chain fatty acids[1].

Marine Invertebrates

The marine environment, particularly sponges, is a rich reservoir of unique fatty acids. Several sponge species have been identified as sources of 18-methylnonadecanoic acid.

-

Chondrosia reniformis : This marine sponge is a known source of 18-methylnonadecanoic acid.

-

Pseudospongosorites suberitoides : This Caribbean sponge contains 18-methyl-trans-4,5-methylenenonadecanoic acid, a structurally related cyclopropane fatty acid, and its characterization often involves the analysis of the parent iso-fatty acid backbone.

-

Ircinia felix : This marine sponge has been found to contain novel fatty acid esters of variabilin, including derivatives of 18-methylnonadecanoic acid.

Plant Kingdom

Several terrestrial plants have been reported to contain 18-methylnonadecanoic acid or its methyl ester, often as minor components of their lipid extracts.

-

Antirrhinum majus (Snapdragon): This common garden plant is a reported source of 18-methylnonadecanoic acid.

-

Melastomastrum capitatum : The leaf extract of this plant, used in traditional medicine, contains methyl 18-methylnonadecanoate.

-

Dodonaea angustifolia : The methanolic leaf extract of this plant has been shown to contain methyl 18-methylnonadecanoate[3].

-

Nicotiana tabacum (Tobacco): The methyl ester of 18-methylnonadecanoic acid has been identified in tobacco.

Table 1: Selected Natural Sources of 18-Methylnonadecanoic Acid

| Kingdom | Phylum/Division | Genus/Species | Common Name | Reported Form |

| Bacteria | Actinobacteria | Mycobacterium, Streptomyces | - | Fatty Acid |

| Animalia | Porifera | Chondrosia reniformis | Marine Sponge | Fatty Acid |

| Animalia | Porifera | Pseudospongosorites suberitoides | Caribbean Sponge | Fatty Acid Derivative |

| Animalia | Porifera | Ircinia felix | Marine Sponge | Fatty Acid Ester |

| Plantae | Magnoliophyta | Antirrhinum majus | Snapdragon | Fatty Acid |

| Plantae | Magnoliophyta | Melastomastrum capitatum | - | Methyl Ester |

| Plantae | Magnoliophyta | Dodonaea angustifolia | Sand Olive | Methyl Ester[3] |

| Plantae | Magnoliophyta | Nicotiana tabacum | Tobacco | Methyl Ester |

Extraction and Analytical Methodologies

The accurate analysis of 18-methylnonadecanoic acid from natural sources requires robust extraction and analytical techniques. The most common approach involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Extraction and FAMEs Analysis from Bacterial Biomass

This protocol provides a step-by-step method for the extraction and quantification of total fatty acids, including 18-methylnonadecanoic acid, from bacterial cells[4][5][6].

Materials and Reagents:

-

Bacterial cell pellet

-

Methanol, Chloroform, Hexane (GC grade)

-

Anhydrous 1.25 M HCl in methanol

-

Deionized water

-

Sodium bicarbonate

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer, Centrifuge, Heating block/water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Step-by-Step Methodology:

-

Lipid Extraction (Bligh and Dyer Method):

-

To a known mass of lyophilized bacterial cell pellet in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a known amount of internal standard (e.g., C17:0) for quantification.

-

Vortex vigorously for 2-3 minutes to ensure thorough mixing and cell disruption.

-

Add deionized water to achieve a final chloroform:methanol:water ratio of 2:1:0.8, which will induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.

-

-

Saponification and Methylation (Acid-catalyzed):

-

Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

-

To the dried lipid residue, add 2 mL of anhydrous 1.25 M HCl in methanol.

-

Seal the tube tightly and heat at 80°C for 1 hour to simultaneously saponify esterified fatty acids and methylate all free fatty acids to their corresponding FAMEs.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane to the cooled reaction mixture and vortex for 1 minute.

-

Add 1 mL of deionized water and vortex again to facilitate phase separation.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

-

GC-MS Analysis:

-

Inject an aliquot (typically 1 µL) of the hexane extract into the GC-MS system.

-

Use a suitable capillary column (e.g., a polar column like a BPX-70 or a non-polar column like a DB-5ms) for separation of the FAMEs.

-

The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

Identification of methyl 18-methylnonadecanoate is achieved by comparing its retention time and mass spectrum with that of an authentic standard or by interpretation of its mass fragmentation pattern.

-

Diagram of FAMEs Analysis Workflow:

Caption: Workflow for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial biomass.

Biological Significance of 18-Methylnonadecanoic Acid

While research specifically targeting 18-methylnonadecanoic acid is still emerging, the broader class of branched-chain fatty acids exhibits a range of biological activities that provide a framework for understanding its potential roles.

Antimicrobial Activity

Fatty acids, including branched-chain variants, are known to possess antimicrobial properties. Their mechanism of action is often multifaceted, involving the disruption of the bacterial cell membrane and the inhibition of key metabolic processes.

-

Membrane Disruption: The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of bacterial membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

-

Inhibition of Fatty Acid Synthesis: Some fatty acids can inhibit enzymes involved in bacterial fatty acid biosynthesis, a critical pathway for membrane biogenesis and cell growth.

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of certain iso-branched-chain fatty acids.

-

Modulation of Inflammatory Gene Expression: An iso-BCFA, 14-methylpentadecanoic acid, has been shown to decrease the expression of the pro-inflammatory genes for C-reactive protein (CRP) and interleukin-6 (IL-6) in hepatocyte cell lines. This suggests that iso-BCFAs may have a role in mitigating inflammatory responses. In contrast, the anteiso-BCFA 12-methyltetradecanoic acid showed pro-inflammatory effects, highlighting the structure-specific activities of BCFAs.

The anti-inflammatory effects of long-chain fatty acids are complex and can be mediated through various pathways, including the modulation of inflammatory cell signaling and the production of lipid mediators[4].

Caption: Biosynthetic pathway of iso-fatty acids in bacteria, leading to the formation of 18-methylnonadecanoic acid.

Conclusion

18-Methylnonadecanoic acid represents an intriguing member of the branched-chain fatty acid family with a widespread yet specific natural distribution. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research. While its specific biological activities are still under investigation, the known antimicrobial and anti-inflammatory properties of related iso-BCFAs suggest that 18-methylnonadecanoic acid may hold significant potential for therapeutic applications. This guide provides the necessary technical information to encourage and facilitate further exploration of this fascinating molecule.

References

- BenchChem. (2025).

- Lennen, R., & Pfleger, B. (2013).

- MIDI, Inc. (n.d.).

- Protocol Exchange. (2019). Identification of Pseudomonas sp.

- Calder, P. C. (2012). Long-chain fatty acids and inflammation. Proceedings of the Nutrition Society, 71(2), 284-289.

- Ferrante, G., et al. (2010). New Amides of Arachidonic-Acid as Potential Antiinflammatory Drugs: A Preliminary Study. Biomedical Research, 21(3), 267-272.

- Al-Rubio, F. A., et al. (2019). Evaluation of bioactive phytochemicals in leaves extract of Dodonaea angustifolia using gas chromatography and mass spectroscopy. Journal of Pharmacognosy and Phytochemistry, 8(3), 4407-4410.

- Getahun, T., et al. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. Molecules, 28(6), 2739.

- Ferrante, G., et al. (2010). New Amides of Arachidonic-Acid as Potential Antiinflammatory Drugs: A Preliminary Study. Biomedical Research, 21(3).

- Yastreb, T. O., et al. (2023). Fatty acids composition of actinobacteria isolated from mussels Mytilus galloprovincialis of the Black Sea Odesa Bay. The Ukrainian Biochemical Journal, 95(1), 85-89.

- Sharypova, E. S., et al. (2018). Estimation of antimicrobial activities and fatty acid composition of actinobacteria isolated from water surface of underground lakes from Badzheyskaya and Okhotnichya caves in Siberia. PeerJ, 6, e5832.

Sources

- 1. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 2. Estimation of antimicrobial activities and fatty acid composition of actinobacteria isolated from water surface of underground lakes from Badzheyskaya and Okhotnichya caves in Siberia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]

A Senior Application Scientist's Guide to the Biological Significance of Branched-Chain Fatty Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by methyl groups along their carbon backbone, distinguishing them from their more common straight-chain counterparts. Once considered minor components of mammalian tissues, BCFAs are now recognized as critical bioactive molecules with diverse physiological roles. Primarily synthesized by bacteria, they are introduced to humans through diet—notably dairy and fermented foods—and via the gut microbiome.[1] This guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological significance of BCFAs. We will delve into their structural impact on cell membranes, their function as signaling molecules, their intricate relationship with the gut microbiota, and their emerging roles in metabolic health, neonatal development, and disease pathology. This document is designed to serve as a technical resource, bridging fundamental biochemistry with translational research and therapeutic potential.

Introduction: The Structural Distinction of BCFAs

Fatty acids are fundamental to cellular structure and function. While the vast majority in mammalian systems are straight-chain fatty acids (SCFAs), BCFAs represent a significant, functionally distinct minority. The defining feature of a BCFA is one or more methyl branches on the carbon chain.[2] The most prevalent forms are:

-

iso-BCFAs : A single methyl group on the penultimate (n-2) carbon.

-

anteiso-BCFAs : A single methyl group on the antepenultimate (n-3) carbon.[1]

This seemingly subtle structural alteration profoundly impacts their physicochemical properties. The methyl branch disrupts the tight, ordered packing that characterizes saturated straight-chain fatty acids, leading to a lower melting point and increased fluidity, which is critical for their biological functions.[3][4]

Biosynthesis and Metabolism: A Journey from Amino Acids to Fatty Acids

Unlike mammals, many bacteria possess the enzymatic machinery for de novo BCFA synthesis.[5] The primary precursors for the most common BCFAs are the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[6][7]

The biosynthetic pathway is initiated by the transamination and subsequent oxidative decarboxylation of these BCAAs to form branched short-chain acyl-CoA primers:

-

Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for iso-odd-chain BCFAs)

-

Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for iso-even-chain BCFAs)

-

Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for anteiso-odd-chain BCFAs)[8]

These branched primers are then elongated by the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon extender unit, in a manner analogous to straight-chain fatty acid synthesis.[3][9] The specificity of the initial condensing enzyme, β-ketoacyl-ACP synthase III (FabH), for these branched primers is a key determinant in bacterial BCFA production.[7]

Mammals, lacking the enzymes to synthesize BCFAs de novo, acquire them from two primary sources:

-

Diet: Ruminant meat and dairy products are rich sources, as the rumen microbiota are prolific BCFA producers.[10][11]

-

Gut Microbiota: The bacteria residing in the human colon ferment proteins and amino acids, producing BCFAs that can be absorbed by the host.[1][12]

Visualizing the Pathway: BCFA Biosynthesis

The following diagram illustrates the origination of iso and anteiso BCFAs from their respective branched-chain amino acid precursors.

Caption: Figure 1. Biosynthesis of iso- and anteiso-BCFAs.

Core Biological Functions of BCFAs

The unique structure of BCFAs underpins their diverse and critical roles in biology, from the cellular to the systemic level.

Modulation of Cell Membrane Properties

One of the most fundamental roles of BCFAs is the regulation of cell membrane fluidity and stability.[2][10] In bacteria, BCFAs are major constituents of membrane phospholipids.[11] The methyl branches prevent the fatty acyl chains from packing tightly, thereby lowering the phase transition temperature and maintaining membrane fluidity in colder environments.[4] This is analogous to the function of unsaturated fatty acids in eukaryotic membranes.[4]

In mammals, the incorporation of dietary or microbially-derived BCFAs into cell membranes can likewise alter their biophysical properties.[13] This modulation of membrane fluidity can have profound downstream effects on:

-

Membrane Protein Function: The activity of integral membrane proteins, such as receptors and transporters, is highly dependent on the surrounding lipid environment.[4][14]

-

Signal Transduction: Lipid rafts and other microdomains, which are critical for organizing signaling complexes, can be influenced by the local concentration of BCFAs.[14]

BCFAs in Neonatal Development: The Role of Vernix Caseosa

BCFAs play a crucial and unique role in human neonatal development as major components of the vernix caseosa.[15][16] This waxy, white substance coats the skin of newborns and is composed of approximately 10% lipids by dry weight, with BCFAs accounting for a remarkable 10-20% of these fatty acids.[16][17]

During the third trimester, the fetus swallows amniotic fluid containing sloughed-off vernix particles.[16][18] This delivers a significant load of BCFAs to the fetal gastrointestinal (GI) tract. The significance of this is twofold:

-

Gut Colonization: BCFAs are believed to play a role in establishing a healthy gut microbiome in the newborn.[2] They act as a substrate and create a favorable environment for the initial commensal bacteria.

-

Anti-Inflammatory Effects: Studies have shown that BCFA-rich monoacylglycerols from vernix can reduce the expression of pro-inflammatory markers, such as IL-8 and NF-κB, in human intestinal cells.[18] This may help protect the neonatal gut from inflammation and reduce the risk of conditions like necrotizing enterocolitis.[18]

A comparison of BCFA content in vernix and meconium (the first stool) reveals that a large portion of ingested BCFAs are absorbed or metabolized within the fetal gut, highlighting their bioavailability and importance.[16]

| Sample Source | Total BCFA Content (% of Dry Weight) | Predominant BCFA Types | Carbon Chain Length Range |

| Vernix Caseosa | ~12%[16] | iso, anteiso, dimethyl, mid-chain[16][19] | C11 - C26[16] |

| Meconium | ~1%[16] | Primarily iso-BCFAs[16][19] | C16 - C26[16] |

| Table 1. Comparison of BCFA Composition in Neonatal Vernix Caseosa and Meconium. |

Interaction with the Gut Microbiome and Host Metabolism

The relationship between BCFAs, the gut microbiota, and the host is bidirectional and metabolically significant. The gut microbiota are the primary producers of BCFAs in humans through the fermentation of dietary protein.[12][20] These microbially-produced BCFAs, along with those from dietary sources like dairy, can influence host health.

Emerging evidence links circulating BCFA levels to metabolic health. Several studies have reported an inverse association between serum or adipose tissue BCFAs and markers of metabolic disorders, including:

-

Obesity: Serum BCFA levels have been found to be lower in obese individuals compared to non-obese controls, and iso-BCFAs were inversely associated with BMI.[11][21]

-

Insulin Resistance: Circulating BCFAs have shown beneficial associations with insulin sensitivity.[21][22] Lower levels of BCFAs have been linked to insulin resistance, and levels increase following bariatric surgery, correlating with improved metabolic health.[21]

The proposed mechanisms for these effects are multifaceted and include:

-

Anti-inflammatory Actions: BCFAs can reduce the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6).[1][23]

-

Gene Regulation: BCFAs may act as signaling molecules, potentially by activating nuclear receptors like PPARα, which plays a key role in regulating fatty acid oxidation and energy homeostasis.[11][23]

Analytical Methodologies for BCFA Research

Accurate identification and quantification of BCFAs are paramount for understanding their biological roles. Due to their structural similarity to straight-chain fatty acids and the presence of various isomers, their analysis requires specialized techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard.[24][25]

Experimental Protocol: Quantification of BCFAs in Biological Samples via GC-MS

This protocol provides a robust workflow for analyzing BCFAs in matrices such as plasma, tissues, or microbial cultures.

Objective: To extract total lipids, prepare fatty acid methyl esters (FAMEs), and quantify specific BCFAs using GC-MS with an internal standard.

1. Materials & Reagents:

-

Chloroform, Methanol (HPLC grade)

-

0.9% NaCl solution (ice-cold)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled BCFA standard.

-

Methanolic HCl or Boron trifluoride (BF3)-methanol (14% w/v)

-

Hexane (HPLC grade)

-

Anhydrous Sodium Sulfate

-

BCFA standards mix (iso-C14:0, iso-C15:0, anteiso-C15:0, etc.)

2. Step-by-Step Methodology:

-

Step 1: Sample Preparation & Lipid Extraction (Folch Method)

-

Homogenize tissue sample (e.g., 50 mg) or take an aliquot of plasma (e.g., 100 µL).

-

Add a known amount of the internal standard (e.g., 10 µg of C17:0). The IS is critical for correcting for extraction losses and derivatization inefficiencies.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Step 2: Saponification and Derivatization to FAMEs

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Add 2 mL of 14% BF3-methanol (or methanolic HCl). This step is crucial as it converts the fatty acids into their volatile methyl ester derivatives (FAMEs), which are necessary for GC analysis.[26]

-

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

-

Step 3: FAMEs Extraction

-

Add 1 mL of deionized water and 2 mL of hexane to the tube.

-

Vortex vigorously for 1 minute to extract the non-polar FAMEs into the upper hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

-

Step 4: GC-MS Analysis

-

Instrument: GC system coupled to a Mass Spectrometer.

-

Column: A polar capillary column (e.g., DB-23 or similar) is essential for separating the FAME isomers.

-

Injection: Inject 1 µL of the FAMEs extract.

-

Oven Program: A typical temperature gradient starts at a low temperature (e.g., 50-100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all FAMEs.[24]

-

MS Detection: Operate in Electron Ionization (EI) mode. Collect data in full scan mode to identify peaks based on their mass spectra and retention times, or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification of specific BCFAs.[27]

-

-

Step 5: Data Analysis & Quantification

-

Identify BCFA-FAMEs by comparing their retention times and mass spectra to those of authentic standards.

-

Calculate the peak area ratio of each target BCFA to the internal standard.

-

Quantify the concentration of each BCFA using a calibration curve generated from the BCFA standards mix.

-

Visualizing the Workflow: BCFA Analysis

Caption: Figure 2. General workflow for BCFA quantification.

Therapeutic Potential and Future Directions

The growing understanding of BCFA biology has opened new avenues for therapeutic development. Given their beneficial associations with metabolic health, strategies to increase BCFA levels could be explored for managing obesity and type 2 diabetes.[22] This could involve:

-

Dietary Interventions: Promoting the consumption of full-fat dairy and other BCFA-rich foods.[11]

-

Probiotic/Prebiotic Formulations: Using specific bacterial strains known for high BCFA production or fibers that promote their growth.[10]

-

Direct Supplementation: Purified BCFAs or their derivatives could be developed as nutraceuticals or therapeutic agents.

Furthermore, the anti-inflammatory properties of BCFAs in the gut suggest their potential use in managing inflammatory bowel disease or protecting against necrotizing enterocolitis in premature infants.[18] The catabolic pathway of BCAAs, the precursors to BCFAs, is also being investigated as a therapeutic target for conditions like heart failure.[28][29]

Future research must focus on elucidating the precise molecular mechanisms through which BCFAs exert their effects. Key questions remain regarding their specific protein targets, their roles in intracellular signaling cascades, and the long-term effects of supplementation.[30] Advanced analytical techniques, including lipidomics and stable isotope tracing, will be instrumental in mapping the metabolic fate and functional impact of these fascinating molecules.[27]

Conclusion

Branched-chain fatty acids are far more than simple structural variants of fatty acids. They are key bioactive molecules at the interface of nutrition, microbiology, and host physiology. From modulating membrane dynamics and shaping the neonatal gut microbiome to influencing systemic metabolic health, the biological significance of BCFAs is extensive and continues to unfold. For researchers and drug development professionals, a deep understanding of BCFA biochemistry and function provides a powerful lens through which to investigate metabolic diseases and develop novel therapeutic strategies.

References

-

García, Á. Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

-

Liu, Y., et al. Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages. Food Science & Nutrition. [Link]

-

Ran-Ressler, R. R., et al. BCFA-enriched vernix-monoacylglycerol reduces LPS-induced inflammatory markers in human enterocytes in vitro. Pediatric Research. [Link]

-

Grünberg, R., et al. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Journal of Biological Chemistry. [Link]

-

Vernix caseosa. Wikipedia. [Link]

-

Ran-Ressler, R., et al. Comparison of BCFA types in vernix and meconium of healthy neonates. ResearchGate. [Link]

-

Branched-chain fatty acid. Wikipedia. [Link]

-

Ran-Ressler, R. R., et al. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract. Nutrition and Metabolic Insights. [Link]

-

Lu, J., et al. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. ResearchGate. [Link]

-

Zhang, Z., et al. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics. [Link]

-

Stach, K., et al. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance. Metabolites. [Link]

-

Wallace, M., et al. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients. [Link]

-

Stach, K., et al. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance. PMC - NIH. [Link]

-

Al-Daghri, N. M., et al. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. Nutrition Reviews. [Link]

-

Al-Daghri, N. M., et al. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. ResearchGate. [Link]

-

Yang, S. J., et al. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. ResearchGate. [Link]

-

Hogenkamp, F., et al. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. The FEBS Journal. [Link]

-

Morrison, D. J., & Preston, T. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. Gut Microbes. [Link]

-

Fatty acid synthesis. Wikipedia. [Link]

-

Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

-

Lu, Y. J., et al. Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers in Microbiology. [Link]

-

D'Souza, R. F., et al. Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. MDPI. [Link]

-

Hogenkamp, F., et al. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. PMC - NIH. [Link]

-

Yang, S. J., et al. Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. [Link]

-

Rios-Covian, D., et al. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. MDPI. [Link]

-

Le, K., et al. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]

-

Glatz, J. F. C., & Luiken, J. J. F. P. Fatty Acids in Cell Signaling: Historical Perspective and Future Outlook. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

-

Al-Sari, N., et al. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Sun, H., et al. Therapeutic Effect of Targeting Branched-Chain Amino Acid Catabolic Flux in Pressure-Overload Induced Heart Failure. Journal of the American Heart Association. [Link]

-

Ferreri, C., & Chatgilialoglu, C. Fatty Acids in Membranes as Homeostatic, Metabolic and Nutritional Biomarkers: Recent Advancements in Analytics and Diagnostics. Molecules. [Link]

-

Sun, H., et al. Therapeutic Effect of Targeting Branched-Chain Amino Acid Catabolic Flux in Pressure-Overload Induced Heart Failure. Semantic Scholar. [Link]

-

Dalile, B., et al. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology. [Link]

-

Membrane lipid composition of BCFA-producing strains and BCFA... | Download Scientific Diagram. ResearchGate. [Link]

-

Charlton, M. Branched-Chain Amino Acid Enriched Supplements as Therapy for Liver Disease. Current Gastroenterology Reports. [Link]

-

Diaz-Rohrer, B., et al. Membrane Lipids and Cell Signaling. Current Opinion in Lipidology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 11. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acids in Membranes as Homeostatic, Metabolic and Nutritional Biomarkers: Recent Advancements in Analytics and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 16. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCFA-enriched vernix-monoacylglycerol reduces LPS-induced inflammatory markers in human enterocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 28. Therapeutic Effect of Targeting Branched-Chain Amino Acid Catabolic Flux in Pressure-Overload Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [PDF] Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure | Semantic Scholar [semanticscholar.org]

- 30. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoarachidic Acid: From Discovery to Modern Applications

Foreword

The landscape of lipidomics is one of continuous discovery, where molecules once considered minor footnotes in biochemical pathways are now understood to hold significant physiological relevance. Isoarachidic acid, a branched-chain saturated fatty acid, is a prime example of this evolution in scientific understanding. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a deep dive into the discovery, history, and scientific importance of this unique lipid. Our journey will traverse the historical context of its identification, delve into its biochemical synthesis and natural prevalence, and explore its contemporary significance in scientific research and potential therapeutic applications.

Table of Contents

-

Introduction: Defining Isoarachidic Acid

-

A Historical Perspective: The Unraveling of Branched-Chain Fatty Acids

-

Physicochemical Properties and Structural Elucidation

-

Natural Occurrence and Biosynthesis

-

Analytical Methodologies for Identification and Quantification

-

Biological Significance and Potential Applications

-

References

Introduction: Defining Isoarachidic Acid

Isoarachidic acid, systematically named 18-methylnonadecanoic acid, is a 20-carbon saturated fatty acid.[1] Its defining characteristic is a methyl group located at the 18th carbon position, which is the antepenultimate carbon atom of the acyl chain. This "iso" branching distinguishes it from its straight-chain counterpart, arachidic acid (n-eicosanoic acid).[2] This subtle structural alteration imparts distinct physicochemical properties that influence its melting point, solubility, and, most importantly, its role within biological membranes. The presence of the methyl branch disrupts the uniform packing of fatty acid chains, thereby affecting membrane fluidity and the function of embedded proteins.

A Historical Perspective: The Unraveling of Branched-Chain Fatty Acids

The discovery of isoarachidic acid is intrinsically linked to the broader history of branched-chain fatty acids (BCFAs). While the straight-chain fatty acids were the primary focus of early lipid research, the mid-20th century saw a growing recognition of these more complex structures. A pivotal moment in this field was the isolation of tuberculostearic acid (10-methyloctadecanoic acid) from Mycobacterium tuberculosis in 1927. This discovery challenged the prevailing view of fatty acids as simple, linear molecules and opened the door to the investigation of other branched-chain variants.

The precise first isolation and characterization of isoarachidic acid is not as clearly documented as that of some of its counterparts. However, its identification was made possible by the advent of gas-liquid chromatography (GLC) in the 1950s and its subsequent coupling with mass spectrometry (MS). These powerful analytical techniques allowed for the separation of complex fatty acid mixtures and the definitive identification of isomers based on their retention times and fragmentation patterns. Early studies on the fatty acid composition of bacteria, particularly species of the genus Bacillus, revealed a high prevalence of iso- and anteiso-fatty acids, making these organisms a key area of investigation for the characterization of molecules like isoarachidic acid.[3]

Physicochemical Properties and Structural Elucidation

The unique structure of isoarachidic acid dictates its physical and chemical behavior.

| Property | Value |

| Systematic Name | 18-methylnonadecanoic acid |

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.53 g/mol [1] |

| Structure | CH3-CH(CH3)-(CH2)16-COOH |

The structural elucidation of isoarachidic acid relies heavily on modern analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the gold standard.

Natural Occurrence and Biosynthesis

Isoarachidic acid is found in a diverse range of organisms, often as a component of cell membranes.

-

Bacteria: It is a notable constituent of the lipids of many bacterial species, particularly within the genus Bacillus.[3][4][5] The presence and relative abundance of specific branched-chain fatty acids can be used for bacterial chemotaxonomy.

-

Marine Sponges: Marine sponges are known for their complex and diverse fatty acid profiles, which often include a variety of branched and long-chain fatty acids.[6][7][8]

-

Ruminant Products: Through microbial synthesis in the rumen, isoarachidic acid can be found in the milk and fat of ruminant animals.

The biosynthesis of iso-fatty acids, including isoarachidic acid, diverges from that of straight-chain fatty acids at the initial priming step. Instead of using acetyl-CoA as the primer, the synthesis of iso-fatty acids utilizes a branched-chain short-chain acyl-CoA, typically derived from the catabolism of branched-chain amino acids like leucine.

Visualization: Biosynthesis of Isoarachidic Acid

Caption: Biosynthetic pathway of isoarachidic acid from leucine.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of isoarachidic acid from complex biological matrices require sophisticated analytical techniques.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Lipid Extraction: Total lipids are extracted from the sample using a solvent system such as chloroform:methanol (2:1, v/v).

-

Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their more volatile methyl esters (FAMEs). A common method involves heating the sample with a reagent like 14% boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are then injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase). The separated FAMEs are subsequently ionized and fragmented in the mass spectrometer.

-

Identification: Isoarachidic acid methyl ester is identified by its characteristic retention time and mass spectrum, which will show a molecular ion peak and specific fragmentation patterns that confirm its structure.

Data Presentation: Comparative GC Retention Data

| Fatty Acid Methyl Ester | Equivalent Chain Length (ECL) on a Polar Column |

| Methyl palmitate (16:0) | 16.00 |

| Methyl stearate (18:0) | 18.00 |

| Methyl arachidate (20:0) | 20.00 |

| Methyl isoarachidate (i-20:0) | ~19.75 |

Note: ECL values are approximate and can vary depending on the specific column and analytical conditions.

Visualization: GC-MS Workflow

Caption: Workflow for the analysis of isoarachidic acid via GC-MS.

Biological Significance and Potential Applications

The unique structure of isoarachidic acid underpins its biological roles and potential applications.

-

Membrane Fluidity and Stability: By disrupting the orderly packing of straight-chain fatty acids, isoarachidic acid can increase the fluidity of cell membranes. This is particularly important for microorganisms that need to adapt to changes in temperature.

-

Biomarker: The presence and abundance of isoarachidic acid can serve as a biomarker for certain bacterial populations in environmental or clinical samples.

-

Lipid-Protein Interactions: The altered membrane environment created by branched-chain fatty acids can influence the function of membrane-associated proteins.

-

Drug Development: The physicochemical properties of isoarachidic acid make it a candidate for use in the development of novel drug delivery systems, such as liposomes, where membrane characteristics are critical.

Future Directions and Conclusion

While our understanding of isoarachidic acid has grown significantly since the dawn of advanced lipid analysis, there remain exciting avenues for future research. A more detailed elucidation of its specific roles in modulating the activity of membrane proteins is a key area of interest. Furthermore, exploring its potential in the design of next-generation lipid-based therapeutics and as a more widely utilized biomarker holds considerable promise.

References

-

Fatty acids composition of Bacillus subtilis ONU551 lipids. (2015). Ukrainian Biochemical Journal. [Link]

-

Nickels, J. D., et al. (2020). Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome. Frontiers in Microbiology. [Link]

-

Mostofian, B., et al. (2019). B. subtilis extract composition: fatty acids. ResearchGate. [Link]

-

Stelzer, I., et al. (2021). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PLoS One. [Link]

-

de Mendoza, D., et al. (2024). Fatty acid synthesis and utilization in gram-positive bacteria: insights from Bacillus subtilis. Microbiology and Molecular Biology Reviews. [Link]

-

Kaneda, T. (1963). Fatty Acids in the Genus Bacillus. I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species. Journal of Bacteriology. [Link]

-

Imbs, A. B. (2021). Fatty Acids and Other Lipids of Marine Sponges. ResearchGate. [Link]

-

Dutta, P., et al. (2015). Fatty Acid Profile, Sterol Composition of Lipids, and Antibacterial Study of the Marine Sponge Psammaplysilla purpurea Collected from the Bay of Bengal (Odisha Coast). ResearchGate. [Link]

-

Carballeira, N. M., et al. (1986). Biosynthetic studies of marine lipids. 5. The biosynthesis of long-chain branched fatty acids in marine sponges. The Journal of Organic Chemistry. [Link]

-

Guella, G., et al. (2022). New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon. Marine Drugs. [Link]

-

Woodford, F. P., & van Gent, C. M. (1960). Gas-liquid chromatography of fatty acid methyl esters: The "carbon-number" as a parameter for comparison of columns. Journal of Lipid Research. [Link]

-

Human Metabolome Database. (2022). 18-methylnonadecanoic acid (HMDB0340388). [Link]

-

Martin, S. A., et al. (2016). The Discovery and Early Structural Studies of Arachidonic Acid. Journal of Lipid Research. [Link]

-

Murphy, R. C. (2016). The discovery and early structural studies of arachidonic acid. PubMed. [Link]

-

Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Christie, W. W. (1998). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. [Link]

-

Knothe, G. (2006). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link]

-

Martin, S. A., et al. (2016). The Discovery and Early Structural Studies of Arachidonic Acid. PubMed Central. [Link]

-

Gopathy, R., et al. (2019). Nonadecanoic acid, 18-oxo, methyl ester of compound isolated from Aegle marmelos leaves, quantum chemical calculations of the Ground and Excited State Structures. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 18-methylnonadecanoate. [Link]

-

Wikipedia. (n.d.). Arachidonic acid. [Link]

-

Wikipedia. (n.d.). Arachidic acid. [Link]

Sources

- 1. larodan.com [larodan.com]

- 2. Arachidic acid - Wikipedia [en.wikipedia.org]

- 3. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 18-methylnonadecanoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 18-Methylnonadecanoic Acid

Introduction

18-Methylnonadecanoic acid, also known by its synonyms Isoarachidic acid and Isoeicosanoic acid, is a C20 saturated fatty acid with a distinctive methyl branch at the 18th carbon position.[1] This terminal iso- structure distinguishes it from its linear isomer, nonadecanoic acid, imparting unique physicochemical properties that are of significant interest to researchers in materials science, lipidomics, and drug development. The presence of this methyl group disrupts the molecular packing that is characteristic of straight-chain fatty acids, which in turn influences its melting point, solubility, and rheological behavior.[2][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of 18-methylnonadecanoic acid. As a Senior Application Scientist, the focus extends beyond a mere recitation of data; this document elucidates the structural basis for its properties and provides robust, field-proven experimental protocols for their validation. This information is critical for scientists formulating complex lipid-based systems, developing novel therapeutics, or utilizing this molecule as a chemical standard.

Section 1: Core Physicochemical Properties

The fundamental properties of 18-methylnonadecanoic acid are summarized below. These values are foundational for its application in experimental and developmental settings.

| Property | Value | Source |

| IUPAC Name | 18-methylnonadecanoic acid | [4] |

| Synonyms | Isoarachidic acid, Isoeicosanoic acid, IsoC20:0 | [1] |

| CAS Number | 6250-72-2 | [1] |

| Molecular Formula | C₂₀H₄₀O₂ | [1][4] |

| Molecular Weight | 312.53 g/mol | [1][4] |

| Physical State | Solid at room temperature | [1][5] |

| Commercial Purity | Typically >98% | [1][5] |

| Storage Conditions | Room Temperature | [1][5] |

Molecular Structure and its Implications

The molecular structure of 18-methylnonadecanoic acid consists of a 19-carbon chain with a methyl group branching off at the C-18 position, terminating in a carboxylic acid functional group.

SMILES: CC(C)CCCCCCCCCCCCCCCCC(=O)O[1] InChIKey: UCDAVJCKGYOYNI-UHFFFAOYSA-N[1]

The critical feature is the terminal isopropyl group (CH₃)₂CH-. This branching prevents the efficient, dense packing of the alkyl chains that occurs in linear saturated fatty acids. This inefficient packing is the primary cause of its altered physical properties, most notably a lower melting point compared to its straight-chain counterpart, a phenomenon well-documented for branched-chain lipids.[2]

Thermal Properties: Melting and Boiling Points

While specific, experimentally verified melting and boiling point data for 18-methylnonadecanoic acid are not widely available in the public literature, we can make expert inferences based on related compounds. For instance, isostearic acid, a mixture of branched C18 fatty acids, is a liquid at room temperature, whereas the linear stearic acid is a solid with a melting point of 69.6 °C.[2] This demonstrates the profound effect of methyl branching. It is expected that 18-methylnonadecanoic acid has a significantly lower melting point than linear nonadecanoic acid (m.p. 68.9 °C). For precise characterization, Differential Scanning Calorimetry (DSC) is the recommended methodology (see Protocol 3.1).

Solubility Profile